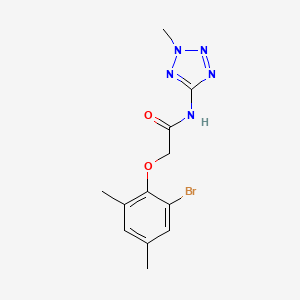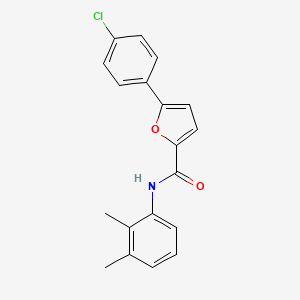![molecular formula C15H17N3O3 B5724262 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid, also known as BPPA, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. BPPA is a derivative of pyrazole, a heterocyclic compound that is widely used in the pharmaceutical industry. BPPA has been studied for its ability to interact with biological systems, and its potential as a tool for investigating biochemical and physiological processes.
Wirkmechanismus
5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid is thought to act as a competitive inhibitor of protein-protein interactions. It binds to a specific site on a protein, preventing other proteins or ligands from binding to that site. This mechanism of action makes 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid a useful tool for investigating protein-protein interactions, as it allows researchers to selectively inhibit specific interactions and study their effects.
Biochemical and Physiological Effects
5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid can inhibit the interaction between the transcription factor NF-κB and its binding partner, IκBα. This interaction is critical for the regulation of inflammatory responses, and 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid has been shown to reduce inflammation in animal models of disease. 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid in laboratory experiments is its specificity. 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid can be used to selectively inhibit specific protein-protein interactions, allowing researchers to study the effects of those interactions in a controlled manner. 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid is also relatively easy to synthesize and purify, making it a practical option for laboratory use.
One limitation of using 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid is that it may not be effective in all biological systems. The specificity of 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid means that it will only inhibit interactions that occur at the specific site it binds to. If the interaction of interest occurs at a different site, 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid may not be effective. Additionally, 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid. One area of interest is the development of new 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid derivatives with improved properties, such as increased potency or selectivity. Another potential direction is the use of 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid in vivo, to investigate its effects on biological systems in a more complex environment. Finally, 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid could be used to study the effects of protein-protein interactions in disease states, with the goal of identifying new therapeutic targets.
Synthesemethoden
5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid can be synthesized using a variety of methods, but the most common approach involves the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with N-tert-butoxycarbonyl-5-aminopentanoyl chloride. The resulting compound is then deprotected to yield 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid. This synthesis method has been optimized to produce high yields of pure 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid, making it a practical option for laboratory use.
Wissenschaftliche Forschungsanwendungen
5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid has been used in scientific research to investigate a variety of biological processes. One of the most promising applications of 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid is in the study of protein-protein interactions. 5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid can be used as a chemical probe to selectively target specific proteins and investigate their interactions with other proteins or ligands. This approach has been used to identify new protein-protein interactions, and to study the mechanisms of known interactions.
Eigenschaften
IUPAC Name |
5-[(1-benzylpyrazol-4-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(7-4-8-15(20)21)17-13-9-16-18(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKVYDGGCUQGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)




![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)


